molecular formula C15H14Cl2N2O3S B2685588 Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate CAS No. 380180-79-0

Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B2685588
CAS No.: 380180-79-0
M. Wt: 373.25
InChI Key: HOYLKKPHWMLTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate is a thiophene-based compound featuring a 3,4-dichlorophenyl carbamoyl group and a methyl substituent at position 3 of the thiophene ring.

Properties

IUPAC Name

ethyl 5-[(3,4-dichlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-3-22-14(20)13-8(2)6-12(23-13)19-15(21)18-9-4-5-10(16)11(17)7-9/h4-7H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYLKKPHWMLTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13Cl2N2O3S
  • Molecular Weight : 332.22 g/mol

The synthesis typically involves the reaction of 3,4-dichloroaniline with ethyl 5-amino-3-methylthiophene-2-carboxylate under controlled conditions to yield the desired product. The reaction conditions are optimized for high yield and purity, often employing methods such as recrystallization to purify the final compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for inhibiting tumor growth .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on MCF-7 and A549 cell lines.
    • Findings : The compound exhibited IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antibacterial properties.
  • Anti-inflammatory Mechanism Investigation :
    • Objective : To explore its effects on COX enzyme activity.
    • Findings : The compound reduced COX-2 expression by 50% in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHigh (IC50 = 15 µM)Moderate (MIC = 32 µg/mL)Significant (COX-2 inhibition = 50%)
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylateModerateHigh (MIC = 16 µg/mL)Low
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylateLowModerate (MIC = 64 µg/mL)Moderate

This table illustrates that while this compound exhibits superior anticancer activity compared to its analogs, it also possesses notable antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogs with Varied Phenyl Substituents

Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate Derivatives ()
  • 8b: p-Tolyl group (methyl substituent). 8c: 4-Methoxyphenyl group (electron-donating methoxy substituent).
  • Impact on Properties :
    • Electron-withdrawing groups (e.g., Cl in the target compound) enhance electrophilicity and receptor binding compared to electron-donating groups (e.g., methoxy in 8c ), which may reduce reactivity .
    • The 3,4-dichlorophenyl group in the target compound likely improves pesticidal activity over 8a–c due to increased lipophilicity and resistance to metabolic degradation .
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate ()
  • Key Differences :
    • Substituent Position: 2-Chlorophenyl vs. 3,4-dichlorophenyl in the target compound.
    • Additional Groups: Acetyl at position 5 and phenyl at position 3.
  • Functional Implications: The 3,4-dichloro configuration may offer broader biological activity due to stronger halogen bonding compared to mono-chloro analogs . The acetyl group in this analog could increase steric hindrance, reducing binding affinity compared to the target compound’s carbamoyl amino group .

Thiophene Backbone Modifications

Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate ()
  • Structural Contrast: Replaces the carbamoyl amino group with a methylthiocarbonothioylamino group.
  • Impact on Stability: The thiocarbonothioyl group may reduce hydrolytic stability compared to the carbamoyl group in the target compound, limiting its utility in aqueous environments .
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate ()
  • Key Difference: Lacks the carbamoyl amino group entirely.

Dichlorophenyl-Containing Agrochemicals ()**

Cyclanilide and Propiconazole ()
  • Cyclanilide: 1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid.
  • Propiconazole : Triazole fungicide with a 2,4-dichlorophenyl group.
4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methylbenzamide ()
  • Structural Contrast :
    • Isoxazole ring vs. thiophene in the target compound.
    • 3,5-Dichlorophenyl vs. 3,4-dichlorophenyl.
  • Functional Implications: The 3,4-dichloro configuration in the target compound may enhance interaction with specific insecticidal targets (e.g., ryanodine receptors) compared to 3,5-dichloro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.